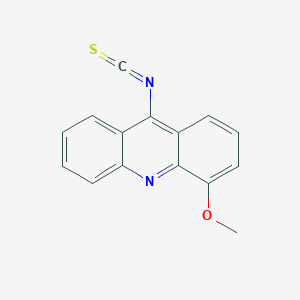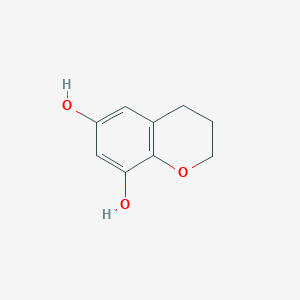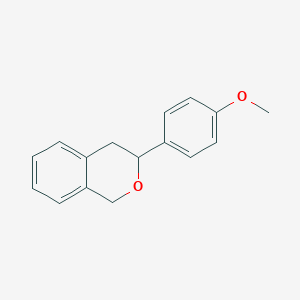![molecular formula C17H21NO B14261050 Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- CAS No. 252286-43-4](/img/structure/B14261050.png)
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a 3,5-dimethylphenyl group and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanol with 3,5-dimethylbenzylamine under specific conditions to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 3,5-dimethyl-: Similar structure but lacks the aminomethyl group.
Benzenemethanol, 4-methyl-: Contains a methyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
252286-43-4 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
[4-[[(3,5-dimethylphenyl)methylamino]methyl]phenyl]methanol |
InChI |
InChI=1S/C17H21NO/c1-13-7-14(2)9-17(8-13)11-18-10-15-3-5-16(12-19)6-4-15/h3-9,18-19H,10-12H2,1-2H3 |
Clave InChI |
DGXPRZPKQUUUEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
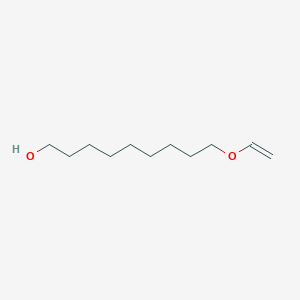
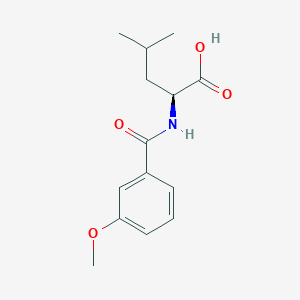
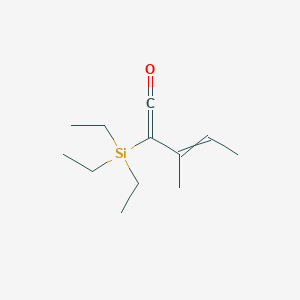
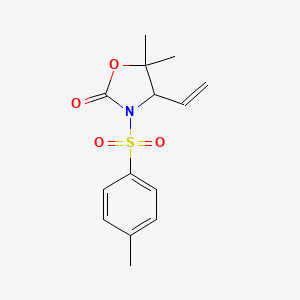
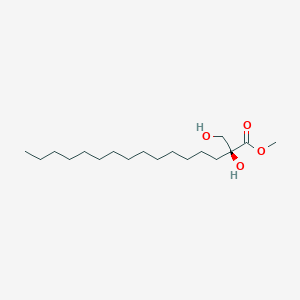
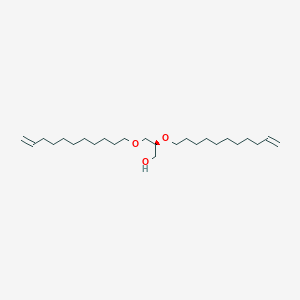
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
